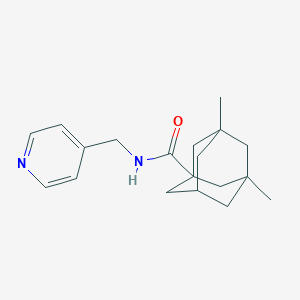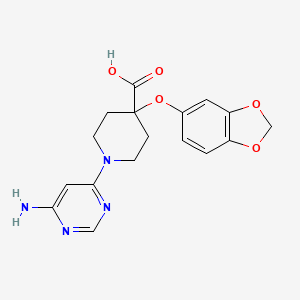
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide, also known as DAC, is a synthetic compound that has been widely used in scientific research. DAC is a derivative of amantadine, which is an antiviral drug. DAC has been found to have various biochemical and physiological effects, making it a promising compound for research in multiple fields.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide may act by inhibiting the activity of certain enzymes, such as histone deacetylases. This inhibition may lead to changes in gene expression, which could explain the various effects of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to inhibit the growth and proliferation of cancer cells. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide in lab experiments is its stability. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is a stable compound that can be easily synthesized and purified. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is its limited solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. One area of research could be the development of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide-based drugs for the treatment of cancer and viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. Finally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide could be studied for its potential use in the treatment of neurological disorders.
Synthesemethoden
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide can be synthesized through a multi-step process that involves the reaction of amantadine with pyridine-4-carboxaldehyde. The resulting intermediate is then treated with methylmagnesium bromide, followed by acylation with adamantanecarboxylic acid chloride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been extensively studied for its potential use in various scientific fields. It has been found to have anticancer properties and has been used in cancer research. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been studied for its antiviral properties and has been found to inhibit the replication of certain viruses. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been used in neuroscience research, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-7-15-8-18(2,11-17)13-19(9-15,12-17)16(22)21-10-14-3-5-20-6-4-14/h3-6,15H,7-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZVEVZNJXUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309227.png)
![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![(5-{1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5309256.png)
![2-butyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309258.png)
![4-bromo-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5309260.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)

![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)